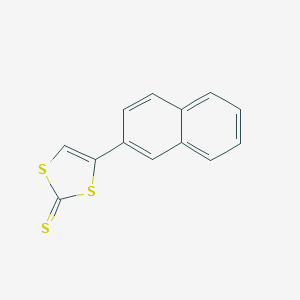

4-(2-Naphthyl)-1,3-dithiol-2-thione

描述

4-(2-Naphthyl)-1,3-dithiol-2-thione is an organic compound characterized by the presence of a naphthyl group attached to a 1,3-dithiol-2-thione moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Naphthyl)-1,3-dithiol-2-thione typically involves the reaction of 2-naphthol with carbon disulfide and a suitable base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions: 4-(2-Naphthyl)-1,3-dithiol-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Nitrated or halogenated derivatives of the naphthyl group.

科学研究应用

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various reactions:

- Nucleophilic Substitution : The dithiol group can act as a nucleophile, allowing for the formation of new carbon-sulfur bonds.

- Metal Coordination : 4-(2-Naphthyl)-1,3-dithiol-2-thione can coordinate with transition metals to form complexes that exhibit unique electronic properties.

Materials Science

In materials science, this compound has been explored for its potential use in the development of conductive polymers and organic semiconductors. Its ability to form stable radical species makes it suitable for applications in:

- Organic Photovoltaics : The compound can enhance charge transport properties when incorporated into polymer matrices.

- Sensors : Its reactivity allows for the development of chemical sensors for detecting various analytes.

Recent studies have indicated that this compound exhibits biological activities that could be harnessed in medicinal chemistry:

- Antioxidant Properties : The compound has shown potential as an antioxidant, protecting cells from oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Data Table: Summary of Applications

Case Study 1: Synthesis of Metal Complexes

A study demonstrated the synthesis of metal complexes using this compound as a ligand. The resulting complexes exhibited enhanced stability and conductivity compared to their non-coordinated counterparts. This research highlights the compound's potential in developing advanced materials for electronic applications.

Case Study 2: Antioxidant Activity

In vitro studies have shown that this compound significantly reduces reactive oxygen species (ROS) levels in cellular models. This suggests its potential use as a therapeutic agent in oxidative stress-related diseases.

作用机制

The mechanism of action of 4-(2-Naphthyl)-1,3-dithiol-2-thione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

相似化合物的比较

1,3-Dithiol-2-thione: A related compound with similar chemical properties but lacking the naphthyl group.

Uniqueness: this compound is unique due to the presence of both the naphthyl and dithiol-thione moieties, which confer distinct chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various applications in research and industry .

生物活性

4-(2-Naphthyl)-1,3-dithiol-2-thione is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound features a dithiol-thione moiety, which is significant for its chemical reactivity and biological properties. The presence of the naphthyl group enhances its interaction with biological targets, making it a valuable candidate for drug development.

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds with similar structures can inhibit pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also shown promise in cancer therapy. In vitro studies suggest that this compound can induce apoptosis in cancer cells. Its mechanism appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, it may interact with DNA synthesis processes or disrupt mitochondrial function, leading to increased cell death in neoplastic cells .

Target Interaction

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes like ribonucleoside diphosphate reductase and other critical proteins involved in metabolic pathways .

- DNA Interaction : Its structural features allow it to bind to DNA, potentially disrupting replication and transcription processes essential for cancer cell survival .

Biochemical Pathways Affected

The compound's action on various biochemical pathways suggests potential therapeutic applications:

- Glycolysis Pathway : By influencing glucose metabolism, it may alter energy production in cancer cells, leading to reduced viability .

- Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed, suggesting a dual mechanism of action involving both metabolic disruption and programmed cell death .

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

- Antibacterial Studies : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Pseudomonas aeruginosa, highlighting its potential for treating resistant infections .

- Anticancer Research : In vivo experiments on mouse models bearing tumors showed that administration of this compound resulted in reduced tumor growth rates compared to controls. The study measured tumor size and survival rates, providing evidence for its anticancer potential .

Data Summary

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Clinical Trials : Further investigation through clinical trials could establish its efficacy and safety profile as a therapeutic agent.

- Structural Modifications : Synthesizing analogs with enhanced potency or reduced side effects may improve therapeutic outcomes.

- Combination Therapies : Exploring its use in combination with existing antibiotics or chemotherapeutics could enhance treatment efficacy against resistant pathogens or aggressive cancers.

属性

IUPAC Name |

4-naphthalen-2-yl-1,3-dithiole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8S3/c14-13-15-8-12(16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIXPUBYMFMJTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=S)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649855 | |

| Record name | 4-(Naphthalen-2-yl)-2H-1,3-dithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127198-67-8 | |

| Record name | 4-(Naphthalen-2-yl)-2H-1,3-dithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。